![molecular formula C21H17N5 B5871818 4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, commonly known as BPP7, is a heterocyclic compound with potential applications in medicinal chemistry. This compound has been extensively studied due to its unique chemical structure and promising biological activities.
Mecanismo De Acción
The mechanism of action of BPP7 is not fully understood, but it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways. BPP7 has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. Additionally, BPP7 has been reported to modulate the activity of transcription factors, which regulate gene expression and cellular processes.
Biochemical and Physiological Effects:
BPP7 has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viral pathogens. BPP7 has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP7 has several advantages for lab experiments, including its high purity and stability, making it suitable for various assays and experiments. However, the main limitation of BPP7 is its poor solubility in aqueous solutions, which can affect its bioavailability and cellular uptake.
Direcciones Futuras
The potential applications of BPP7 in medicinal chemistry are vast, and several future directions can be explored. One possible direction is the development of BPP7 derivatives with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of BPP7 with other therapeutic agents. Additionally, the identification of specific molecular targets of BPP7 can provide insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, BPP7 is a heterocyclic compound with promising potential as a therapeutic agent in medicinal chemistry. Its unique chemical structure and biological activities make it a promising candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPP7 have been discussed in this paper.
Métodos De Síntesis
The synthesis of BPP7 involves the reaction of 2-aminobenzylamine with 4,6-dimethyl-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BPP7 as a white solid with a melting point of 240-242°C.
Aplicaciones Científicas De Investigación
BPP7 has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. BPP7 has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
4-(benzylamino)-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidine-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c1-15-18(12-22)19-20(26(15)17-10-6-3-7-11-17)21(25-14-24-19)23-13-16-8-4-2-5-9-16/h2-11,14H,13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWBAXKCGUHWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=NC=N2)NCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


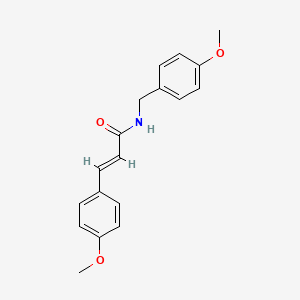
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)
![N-{[(4-fluorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5871755.png)
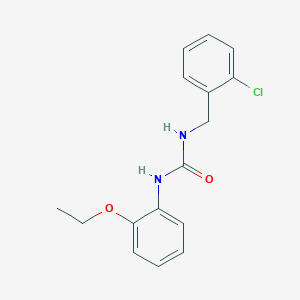
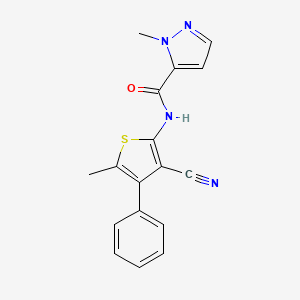
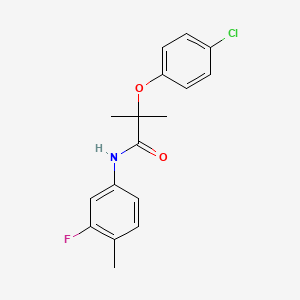
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![4-[(2-pyridinylthio)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5871781.png)

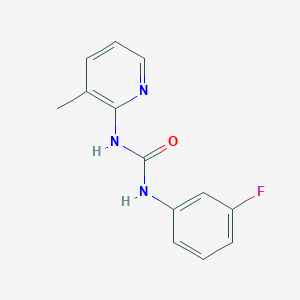
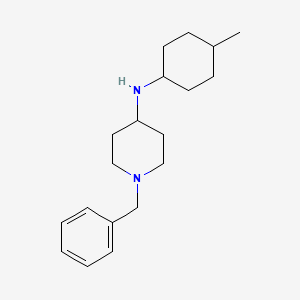

![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)